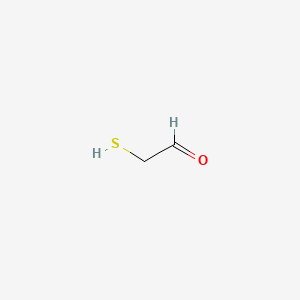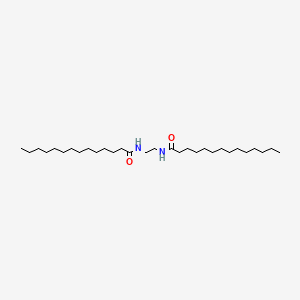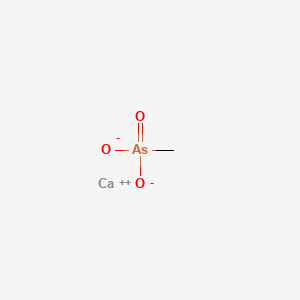
Ammonium tetradecyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium tetradecyl sulfate, also known as ammonium myristyl sulfate, is an anionic surfactant widely used in various industries. It is known for its excellent foaming, emulsifying, and wetting properties. The compound is a sulfate ester of 1-tetradecanol, a fatty alcohol, and is commonly used in personal care products, detergents, and industrial cleaning agents .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium tetradecyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of 1-tetradecanol with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction is carried out at temperatures between 30-60°C. The resulting product is then neutralized with ammonium hydroxide (NH₄OH) to form the ammonium salt .
Industrial Production Methods
The industrial production of 1-tetradecanol, hydrogen sulfate, ammonium salt follows a similar process. The sulfation reaction is conducted in large-scale reactors, and the product is purified and concentrated to meet industry standards. The final product is available in various forms, including gels, liquids, and solids .
化学反応の分析
Types of Reactions
Ammonium tetradecyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1-tetradecanol and sulfuric acid.
Oxidation: The compound can be oxidized to form sulfonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (pH < 4 or pH > 7).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed
Hydrolysis: 1-Tetradecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Ammonium tetradecyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
作用機序
The primary mechanism of action of 1-tetradecanol, hydrogen sulfate, ammonium salt is its ability to reduce surface tension. As a surfactant, it adsorbs at the interface between water and oil, or water and air, thereby stabilizing emulsions and foams. The compound interacts with lipid bilayers in biological membranes, leading to cell lysis and protein solubilization .
類似化合物との比較
Ammonium tetradecyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and ammonium lauryl sulfate. it has unique properties that make it suitable for specific applications:
Lower Toxicity: Compared to sodium lauryl sulfate, it has lower toxicity and skin irritation potential.
Enhanced Foaming: Provides better foaming properties in personal care products.
Compatibility: More compatible with low pH formulations.
List of Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium cetearyl sulfate
- Sodium myristyl sulfate
特性
CAS番号 |
52304-21-9 |
|---|---|
分子式 |
C14H33NO4S |
分子量 |
311.48 g/mol |
IUPAC名 |
azanium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 |
InChIキー |
AHVCYVORAAEAKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.N |
正規SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
52304-21-9 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![P-[[2-Methyl-4-[(O-tolyl)azo]phenyl]azo]phenol](/img/structure/B1617147.png)


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B1617151.png)

![N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)
